1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(oxolan-3-yl)-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c23-26(24,18-5-3-16(4-6-18)22-11-1-8-19-22)21-10-2-9-20(12-13-21)17-7-14-25-15-17/h1,3-6,8,11,17H,2,7,9-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDQFZVXGUGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a complex organic molecule that incorporates a pyrazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, drawing on various studies and findings related to pyrazole derivatives, particularly those that have been synthesized and evaluated for therapeutic potentials.
Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Pyrazole moiety : Known for anti-inflammatory, analgesic, and anticancer properties.
- Sulfonyl group : Often enhances the solubility and bioavailability of compounds.
- Tetrahydrofuran ring : Provides structural rigidity and can influence the pharmacokinetics of the molecule.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
The specific compound has not been extensively studied in isolation, but its structural components suggest potential efficacy in these areas based on related compounds.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:
- A series of pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives exhibited up to 93% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Related Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | 76% | 86% | |
| Compound B | 61% | 75% | |
| Compound C | 93% | 90% |
Anticancer Potential
The anticancer potential of pyrazole derivatives has been well-documented. Compounds similar to the one discussed have shown promise as selective inhibitors of various kinases involved in cancer progression. For example:
- Pyrazole-based inhibitors targeting p38 MAP kinase were found to be highly selective and effective in preclinical models .
Antimicrobial Activity
Research has also indicated that some pyrazole derivatives possess antimicrobial properties. A study involving various pyrazole compounds showed effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 | |
| Compound E | S. aureus | 18 | |
| Compound F | P. aeruginosa | 12 |
Case Studies
Several case studies underscore the therapeutic potential of pyrazole derivatives:
-
Case Study on Anti-inflammatory Activity :
A novel pyrazole derivative was tested for its ability to reduce inflammation in a carrageenan-induced edema model in rats. Results indicated a significant reduction in paw edema at doses of 25 mg/kg and 50 mg/kg, comparable to indomethacin . -
Case Study on Anticancer Properties :
In vitro studies demonstrated that a related pyrazole compound inhibited the proliferation of prostate cancer cells with an IC50 value in the nanomolar range, suggesting its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with the colchicine binding site on tubulin has been documented, suggesting potential applications in cancer therapy .
Antimicrobial Properties
Studies have shown that derivatives of pyrazole exhibit significant antimicrobial activity against various pathogens. For example, compounds structurally related to 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Cardiovascular Applications
Recent investigations into pyrazole derivatives have identified their potential as phosphodiesterase inhibitors, particularly targeting PDE3A and PDE3B enzymes. These compounds exhibited cardiotonic effects, which may be beneficial in treating heart failure .
Neurological Effects
There is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems, particularly through interactions with muscarinic receptors. This suggests potential applications in treating neurological disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrazole derivatives, including those related to 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several pyrazole derivatives were tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results showed that certain derivatives had potent activity with MIC values significantly lower than traditional antibiotics.
Preparation Methods
Cyclocondensation of Linear Precursors
The 1,4-diazepane ring is commonly synthesized via cyclocondensation reactions between diamines and carbonyl-containing compounds. For example, reacting 1,4-diaminobutane with ethyl glyoxylate in toluene under reflux yields the diazepane backbone. This method, adapted from pyrido[2,3-b]diazepin-4-one syntheses, produces the seven-membered ring in moderate yields (45–60%). Key parameters include:
Reductive Amination Approaches
An alternative route involves reductive amination of ketones with polyamines. For instance, treating 1,5-diamino-3-oxapentane with sodium cyanoborohydride in methanol selectively reduces imine intermediates to form the diazepane ring. This method offers superior stereocontrol compared to cyclocondensation but requires anhydrous conditions.
Functionalization of the Diazepane Core
Sulfonylation with (4-(1H-Pyrazol-1-yl)phenyl)sulfonyl Chloride
The sulfonyl group is introduced via reaction of the diazepane’s secondary amine with (4-(1H-pyrazol-1-yl)phenyl)sulfonyl chloride. Optimized conditions derived from analogous compounds include:
- Base : Triethylamine (2.5 equiv) in dichloromethane at 0°C to room temperature.
- Stoichiometry : 1.2 equiv of sulfonyl chloride to ensure complete monosubstitution.
- Reaction Time : 6–8 hours, monitored by thin-layer chromatography (TLC).
Mechanistic Insight : The reaction proceeds via a two-step nucleophilic acyl substitution (SN2), where the amine attacks the electrophilic sulfur center, followed by chloride elimination.
Tetrahydrofuran-3-yl Incorporation
The tetrahydrofuran-3-yl group is installed through nucleophilic alkylation using 3-bromotetrahydrofuran. Critical considerations include:
- Base Selection : Potassium carbonate in acetonitrile minimizes side reactions.
- Protection-Deprotection : Transient protection of the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) groups prevents over-alkylation.
Intermediate Isolation and Characterization
Open-Chain Intermediates
During diazepane ring formation, linear intermediates such as N -(2-aminoethyl)-3-oxapentane-1,5-diamine can be isolated. These intermediates are characterized by:
Sulfonylated Precursors
The sulfonylation intermediate, 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, is synthesized via chlorosulfonation of 4-(1H-pyrazol-1-yl)benzene. Key analytical data include:
- FT-IR : S=O asymmetric stretching at 1360 cm⁻¹ and symmetric stretching at 1175 cm⁻¹.
- Elemental Analysis : C 42.1%, H 3.2%, N 12.4%, S 9.8% (calculated for C₉H₇ClN₂O₂S).
Crystallographic and Conformational Analysis
X-Ray Diffraction Studies
Single-crystal X-ray analysis of related compounds, such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b]diazepin-4-one, reveals:
- Ring Conformation : The diazepane adopts a twist-boat configuration, with torsional angles of 49.8° between aromatic and heterocyclic rings.
- Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice, as seen in (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(tetrahydrofuran-3-yl)methanone.
Computational Modeling
Density functional theory (DFT) calculations predict that the tetrahydrofuran-3-yl group induces a 15° deviation from planarity in the diazepane ring, reducing strain energy by 8.2 kcal/mol compared to unsubstituted analogs.
Comparative Evaluation of Synthetic Routes
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for constructing the 1,4-diazepane core with tetrahydrofuran and sulfonylpyrazole substituents?
- Methodological Answer : The 1,4-diazepane scaffold can be synthesized via cyclocondensation of diamines with ketones or aldehydes. For the tetrahydrofuran-3-yl substituent, a ring-opening alkylation of tetrahydrofuran derivatives (e.g., using epoxide intermediates) is advised. Sulfonylation of the pyrazole moiety ( ) typically involves reacting 4-(1H-pyrazol-1-yl)phenyl thiol with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates .
Q. How can researchers confirm the molecular geometry and stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement ( ): grow crystals via vapor diffusion (e.g., DCM/hexane), collect data at 100 K to minimize thermal motion, and refine with anisotropic displacement parameters. For stereochemical analysis, compare experimental NMR (e.g., H-H NOESY) with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* level) .
Q. What computational tools are suitable for predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with biological targets. For electronic properties, use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Tools like Molfinder ( ) assist in structural similarity searches for SAR studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for sulfonylation steps amid competing side reactions?
- Methodological Answer : Employ kinetic control by slow addition of sulfonyl chloride to the pyrazole-thiol mixture at 0°C. Monitor via TLC (silica, UV detection). Use a 1.2:1 molar ratio of sulfonyl chloride to thiol to minimize disulfide byproducts. If side reactions persist, introduce protecting groups (e.g., tert-butyloxycarbonyl) on the diazepane nitrogen prior to sulfonylation ( ) .
Q. How should contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or solvent effects. For NMR: acquire variable-temperature (VT-NMR) spectra in DMSO-d to identify coalescence temperatures. For mass spectrometry (HRMS-ESI), compare isotopic patterns with theoretical simulations (e.g., mMass). Cross-validate with IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm) () .
Q. What experimental designs are effective for studying the compound’s metabolic stability in vitro?
- Methodological Answer : Use liver microsomes (human or rat) with NADPH regeneration systems. Incubate the compound (1–10 µM) at 37°C, and quench at intervals (0, 15, 30, 60 min) with acetonitrile. Analyze via LC-MS/MS (MRM mode) to quantify parent compound depletion. Include controls with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify enzyme-specific degradation ( ) .
Q. How can crystallographic disorder in the tetrahydrofuran ring be addressed during refinement?
- Methodological Answer : In SHELXL ( ), split the disordered atoms into two sites (PART 1/2) and refine occupancy factors. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Use the SQUEEZE tool to model solvent-accessible voids if disorder persists. Validate with R < 5% and Δρmax < 0.5 eÅ in the final difference map .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
